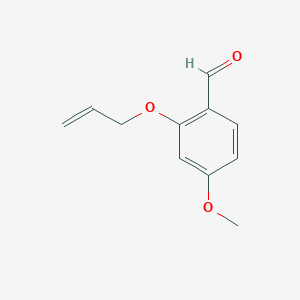

4-methoxy-2-prop-2-enoxybenzaldehyde

Description

Structural Context and Significance within Functionalized Benzaldehydes and Aryl Ethers

4-methoxy-2-prop-2-enoxybenzaldehyde belongs to the family of substituted benzaldehydes, which are aromatic aldehydes bearing additional functional groups on the benzene (B151609) ring. Benzaldehydes are valuable synthetic intermediates due to the reactivity of the aldehyde group, which can undergo a wide range of transformations including oxidation, reduction, and various nucleophilic addition reactions. The presence of both a methoxy (B1213986) (-OCH3) and a prop-2-enoxy (allyloxy, -OCH2CH=CH2) group on the aromatic ring significantly influences the molecule's electronic properties and reactivity.

The methoxy group at the 4-position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The allyloxy group at the 2-position also functions as an electron-donating group. Together, these substituents enhance the electron density of the benzene ring. Furthermore, the compound is an aryl ether, specifically an alkyl aryl ether, characterized by an oxygen atom connected to an aromatic ring and an alkyl group. chemicalbook.comwikipedia.org Aryl ethers are a common motif in natural products and pharmaceuticals, and their synthesis is a fundamental topic in organic chemistry. chemicalbook.comchemspider.com

The strategic placement of the allyloxy group at the ortho position to the aldehyde is of particular synthetic interest. This arrangement sets the stage for potential intramolecular reactions, most notably the Claisen rearrangement. The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that occurs when allyl aryl ethers are heated, leading to the migration of the allyl group to the ortho position of the aromatic ring. scirp.orgscielo.org.bo

Nomenclature and Isomeric Considerations in Research Literature

The systematic IUPAC name for the compound is 4-methoxy-2-(prop-2-en-1-oxy)benzaldehyde . It is also commonly referred to as 4-methoxy-2-allyloxybenzaldehyde.

Several structural isomers of this compound are relevant in the context of organic synthesis and are often encountered in related research. These isomers can be positional isomers, where the functional groups are attached to different positions on the benzene ring, or isomers resulting from reactions such as the Claisen rearrangement.

One of the most significant isomers is the product of the Claisen rearrangement, 3-allyl-2-hydroxy-4-methoxybenzaldehyde (B8631963) . In this reaction, the allyl group from the ether linkage migrates to the adjacent carbon on the aromatic ring. chemicalbook.com Another important related compound is the starting material for a potential synthesis, 2-hydroxy-4-methoxybenzaldehyde (B30951) . wikipedia.orgchemicalbook.com

The table below lists some key isomers and related compounds, along with their IUPAC names and CAS numbers for unambiguous identification in the research literature.

| Compound Name | IUPAC Name | CAS Number |

| This compound | 4-methoxy-2-(prop-2-en-1-oxy)benzaldehyde | Not Found |

| 3-allyl-4-hydroxy-5-methoxy-benzaldehyde | 3-allyl-4-hydroxy-5-methoxybenzaldehyde | 20240-58-8 |

| 2-hydroxy-4-methoxybenzaldehyde | 2-hydroxy-4-methoxybenzaldehyde | 673-22-3 |

| 4-(allyloxy)benzaldehyde | 4-(prop-2-en-1-oxy)benzaldehyde | 95942-69-9 |

| 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde | 2-methoxy-4-(prop-2-yn-1-oxy)benzaldehyde | 85607-71-2 |

Historical Development of Synthetic Interest and Early Investigations

While there is a lack of dedicated historical accounts for the synthesis of this compound, its synthetic pathway can be inferred from established chemical transformations. The interest in such molecules generally stems from their potential as precursors in the synthesis of more complex natural products and biologically active molecules.

The foundational chemistry for the likely synthesis of this compound has been well-established for decades. Key reactions include the Williamson ether synthesis for the formation of the aryl ether bond and the Duff or Reimer-Tiemann reactions for the formylation of phenols.

A plausible synthetic route to this compound would likely begin with a commercially available precursor such as 2-hydroxy-4-methoxybenzaldehyde. wikipedia.orgchemicalbook.com The synthesis of 2-hydroxy-4-methoxybenzaldehyde itself can be achieved through various methods, including the selective methylation of 2,4-dihydroxybenzaldehyde. chemicalbook.com

The subsequent step would involve the allylation of the hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde. This is typically achieved via a Williamson ether synthesis, reacting the phenol (B47542) with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate.

The primary research interest in a compound with the structure of this compound would almost certainly revolve around its propensity to undergo the Claisen rearrangement. Heating this compound would be expected to yield 3-allyl-2-hydroxy-4-methoxybenzaldehyde. The investigation of this rearrangement, including its kinetics and the influence of the methoxy and aldehyde groups on the reaction, would be a logical focus of any early investigations into this molecule. scirp.org The synthesis of related allyl-substituted hydroxybenzaldehydes has been reported, often as a key step in the total synthesis of natural products. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKOLCSGONNEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444999 | |

| Record name | 2-allyloxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71186-58-8 | |

| Record name | 2-allyloxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Pathways of 4 Methoxy 2 Prop 2 Enoxybenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 4-methoxy-2-prop-2-enoxybenzaldehyde is a versatile functional group that readily undergoes a variety of transformations, including condensation reactions, oxidation and reduction processes, and nucleophilic additions.

Condensation Reactions and Schiff Base Formation

The carbonyl group of the aldehyde is electrophilic and is susceptible to attack by nucleophiles, such as primary amines, to form imines, commonly known as Schiff bases. This condensation reaction typically proceeds via a two-step mechanism involving the initial formation of a hemiaminal intermediate, followed by dehydration to yield the final Schiff base.

While specific studies on the Schiff base formation of this compound are not extensively documented, the reactivity can be inferred from similar methoxy-substituted benzaldehydes. For instance, 4-methoxybenzaldehyde (B44291) readily reacts with various amino acids in a 1:1 molar ratio in a methanolic medium under reflux to form the corresponding Schiff bases. researchgate.net Similarly, Schiff bases have been synthesized from 2-hydroxy-4-methoxybenzaldehyde (B30951) and various amines, including those containing additional functional groups like hydrazides and aminobenzoates. researchgate.netmdpi.com These reactions often demonstrate the robust nature of Schiff base formation from methoxy-substituted benzaldehydes.

The general reaction for the formation of a Schiff base from this compound and a generic primary amine (R-NH₂) can be depicted as follows:

Reaction Scheme: Formation of a Schiff Base

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH₂) | Schiff Base |

Oxidation and Reduction Processes of the Formyl Group

The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can be employed to convert the aldehyde to a carboxylic acid. The specific choice of oxidant would depend on the desired selectivity and the need to preserve the allyl ether linkage, which can be sensitive to certain harsh oxidizing conditions.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (4-methoxy-2-(prop-2-en-1-yloxy)phenyl)methanol, can be achieved using a variety of reducing agents. For example, the reduction of the structurally similar 4-methoxybenzaldehyde has been successfully carried out using polymethylhydrosiloxane (B1170920) (PMHS) activated by potassium carbonate, demonstrating excellent chemoselectivity. researchgate.net This method is known to tolerate other functional groups, suggesting it could be a suitable approach for the selective reduction of the aldehyde in this compound without affecting the allyl ether.

Table of Common Reducing Agents for Aldehydes

| Reducing Agent | Product |

| Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |

| Hydrogen gas with a metal catalyst (e.g., Pd/C) | Primary Alcohol |

| Polymethylhydrosiloxane (PMHS)/K₂CO₃ | Primary Alcohol |

Nucleophilic Additions and Subsequent Transformations

The carbonyl carbon of the aldehyde is a key site for nucleophilic attack, leading to a wide array of addition products. Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl group to form secondary alcohols. These reactions are fundamental in carbon-carbon bond formation.

Furthermore, the aldehyde can participate in various named reactions involving nucleophilic addition, such as the Wittig reaction to form alkenes or the Henry reaction with nitroalkanes. The specific outcomes of these reactions with this compound would be influenced by the steric and electronic environment provided by the methoxy (B1213986) and allyl ether substituents.

Allyl Ether Group Transformations and Rearrangements

The allyl ether group introduces a different set of reactive possibilities, primarily involving pericyclic rearrangements and radical-mediated cyclizations.

Intramolecular Cyclization Reactions: Claisen Rearrangement and Related Pericyclic Processes

The allyl ether functionality in this compound is primed for the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement that is a powerful tool for carbon-carbon bond formation. organic-chemistry.org Upon heating, the allyl group can migrate from the oxygen atom to the ortho position of the benzene (B151609) ring.

In the case of this compound, the ortho position (C3) is unsubstituted, making it available for the allyl group migration. The rearrangement would lead to the formation of 3-allyl-2-hydroxy-4-methoxybenzaldehyde (B8631963). The reaction proceeds through a concerted, cyclic transition state. organic-chemistry.org

Studies on the Claisen rearrangement of the closely related 1-allyloxy-4-methoxybenzene have shown that the reaction can be carried out under both solvent-free microwave irradiation and conventional heating in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org While no significant rate enhancement was observed with microwaves for the main rearrangement, the formation of a byproduct, 4-methoxyphenol, was notably increased under solvent-free microwave conditions. rsc.org

Expected Product of Claisen Rearrangement

| Starting Material | Product |

| This compound | 3-allyl-2-hydroxy-4-methoxybenzaldehyde |

The aromatic Claisen rearrangement is typically followed by tautomerization to restore the aromaticity of the ring, which is a strong thermodynamic driving force for the reaction.

Radical-Mediated Cascade Cyclization Pathways for Heterocycle Formation

The allyl ether moiety can also participate in radical-mediated cascade cyclization reactions, providing a route to various heterocyclic structures. These reactions are often initiated by the formation of a radical species that adds to the double bond of the allyl group.

While specific studies on this compound are limited, research on analogous 2-allyloxybenzaldehydes has demonstrated the feasibility of such transformations. For instance, silver-mediated radical cyclization has been employed to construct complex heterocyclic systems. nih.gov These reactions often involve the generation of a radical which then adds to the allyl double bond, followed by an intramolecular cyclization onto the aldehyde carbonyl group. This cascade process can lead to the formation of functionalized chromanone derivatives.

The general pathway involves the following key steps:

Generation of an external radical.

Addition of the radical to the terminal carbon of the allyl group.

Intramolecular cyclization of the resulting radical onto the carbonyl carbon of the aldehyde group.

Subsequent reaction to yield the final heterocyclic product.

This strategy offers a powerful method for the synthesis of complex molecules from relatively simple starting materials in a single step.

Cope Rearrangement and Subsequent Tandem Reactions

The Cope rearrangement, a liberty.eduliberty.edu-sigmatropic rearrangement of 1,5-dienes, and its variant, the Claisen rearrangement of aryl allyl ethers, are fundamental transformations in organic synthesis. masterorganicchemistry.com For this compound, the analogous reaction is the aromatic Claisen rearrangement, which proceeds through a concerted pericyclic transition state to yield an ortho-allyl phenol (B47542). This initial rearrangement can be the gateway to a cascade of subsequent reactions, often termed tandem reactions, which allow for the rapid construction of complex molecular architectures from a single starting material. liberty.edu

The initial Claisen rearrangement of this compound would lead to the formation of 3-allyl-2-hydroxy-4-methoxybenzaldehyde. This transformation involves the migration of the allyl group from the ether oxygen to the ortho-position of the benzene ring. When the ortho-position is unsubstituted, the reaction is typically followed by a rapid tautomerization to regain aromaticity. organic-chemistry.org

However, if both ortho positions are substituted, the initially formed cyclohexadienone intermediate cannot directly tautomerize. In such cases, the allyl group may undergo a subsequent Cope rearrangement to the para-position, a process that has been observed in related systems. organic-chemistry.org These tandem Claisen/Cope rearrangements highlight the versatility of pericyclic reactions in directing molecular transformations.

Recent research has focused on developing catalytic versions of these rearrangements to enhance reaction rates and control selectivity. For instance, Lewis acids and transition metals have been employed to catalyze Claisen rearrangements, sometimes leading to novel reaction pathways and products. Furthermore, the intermediate generated from the initial rearrangement can be trapped by other reagents in tandem sequences, such as Michael additions, to create diverse molecular scaffolds. acs.org

A theoretical investigation into a related system, the SnCl4-catalyzed tandem dimerization/oxy-2-azonia-Cope rearrangement, revealed a two-step pathway involving an initial nucleophilic dimerization followed by the liberty.eduliberty.edu-sigmatropic rearrangement as the rate-limiting step. acs.org While not a direct analogue, this study underscores the mechanistic complexities that can arise in catalyzed tandem Cope-type reactions.

Table 1: Examples of Tandem Reactions Involving Cope/Claisen Rearrangements

| Starting Material Type | Reaction Sequence | Product Type | Catalyst/Conditions |

| Aryl Allyl Ether | Claisen Rearrangement / Tautomerization | ortho-Allyl Phenol | Thermal |

| ortho-Substituted Aryl Allyl Ether | Claisen Rearrangement / Cope Rearrangement / Tautomerization | para-Allyl Phenol | Thermal organic-chemistry.org |

| 4-Hydroxy-1,5-hexadiene-2-carboxaldehydes | oxy-Cope Rearrangement / Intramolecular Michael Addition | Cyclopentane Derivatives | Organocatalyst acs.org |

| β,γ-Unsaturated Ketones and Imines | Dimerization / oxy-2-azonia-Cope Rearrangement | Homoallylic Amides | Lewis Acid (e.g., SnCl4) acs.org |

Aromatic Ring Functionalization and Regioselective Substitution Reactions

The functionalization of the aromatic ring of this compound is governed by the directing effects of its substituents: the methoxy, aldehyde, and prop-2-enoxy groups. The methoxy group is an ortho, para-directing activator, while the aldehyde group is a meta-directing deactivator. The prop-2-enoxy group, being an ether, is also ortho, para-directing. The interplay of these electronic effects, along with steric considerations, dictates the regioselectivity of electrophilic aromatic substitution reactions.

Modern synthetic methods have enabled a diverse range of C(sp²)–H functionalization reactions on benzaldehyde (B42025) substrates, often employing transient directing groups to achieve high regioselectivity. researchgate.net For a molecule like this compound, direct C-H functionalization offers a powerful tool for introducing new substituents at specific positions without the need for pre-functionalized starting materials. For example, palladium-catalyzed C–H arylation, chlorination, and bromination, as well as iridium-catalyzed amidation, have been successfully applied to benzaldehyde derivatives. researchgate.net

The regioselective protection of hydroxyl groups in similar molecules, such as 3,4-dihydroxybenzaldehyde, provides valuable insights into controlling reactivity. mdpi.com In this related system, the 4-hydroxyl group can be selectively protected under specific conditions, demonstrating that subtle differences in the electronic and steric environment of functional groups can be exploited to achieve high regioselectivity. mdpi.com

In the context of this compound, the position ortho to the prop-2-enoxy group and meta to the aldehyde group (the 3-position) is a likely site for electrophilic attack, influenced by the strong activating effect of the ether oxygen. However, the position ortho to the methoxy group and meta to the aldehyde (the 5-position) is also activated. The precise outcome of a substitution reaction would depend on the specific electrophile and reaction conditions.

Table 2: Regioselectivity in the Functionalization of Benzaldehyde Derivatives

| Substrate Type | Reaction | Reagents | Major Product | Reference |

| Benzaldehydes | ortho-C–H Arylation | Pd(OAc)₂, Amino Acid Ligand, Ar-I | ortho-Aryl Benzaldehyde | researchgate.net |

| Benzaldehydes | ortho-C–H Chlorination | Pd(OAc)₂, N-Chlorosuccinimide | ortho-Chloro Benzaldehyde | researchgate.net |

| Benzaldehydes | ortho-C–H Bromination | Pd(OAc)₂, N-Bromosuccinimide | ortho-Bromo Benzaldehyde | researchgate.net |

| 3,4-Dihydroxybenzaldehyde | Regioselective Benzylation | Benzyl Chloride, NaHCO₃, NaI | 3-Hydroxy-4-benzyloxybenzaldehyde | mdpi.com |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the intricate details of reaction mechanisms is crucial for optimizing reaction conditions and designing new chemical transformations. For reactions involving this compound, particularly the Claisen rearrangement, kinetic and spectroscopic studies have been instrumental.

Kinetic studies on the Claisen rearrangement of related aryl allyl ethers have provided quantitative data on reaction rates and activation parameters. acs.orgacs.org These studies often reveal the influence of substituents and solvent polarity on the reaction mechanism. For example, a kinetic study of the ortho-Claisen rearrangement can help to determine the order of the reaction and calculate the activation energy, providing insights into the structure of the transition state. acs.org

Advanced spectroscopic techniques, such as transition state spectroscopy, have offered unprecedented views into the fleeting moments of a chemical reaction. nih.gov By using ultrashort laser pulses, researchers have been able to observe intermediates and transition states in the Claisen rearrangement of allyl vinyl ether, a model system. These studies have suggested a multi-step mechanism involving the initial weakening of the C-O bond, followed by the formation of the C-C bond. nih.gov

Computational methods, particularly density functional theory (DFT), have become indispensable tools for elucidating reaction mechanisms. DFT calculations can model the potential energy surface of a reaction, identify transition state structures, and predict reaction barriers. For instance, in a study of an enantioselective aromatic Claisen rearrangement catalyzed by copper(II) complexes, DFT calculations suggested a stepwise mechanism proceeding through a tight-ion-pair intermediate, with the cleavage of the C–O bond being the rate-determining step. nih.gov Such computational insights, when combined with experimental data, provide a comprehensive picture of the reaction pathway.

Table 3: Methods for Elucidating Reaction Mechanisms of Claisen Rearrangements

| Method | Information Obtained | Example Application | Reference |

| Kinetic Studies | Reaction rates, activation parameters, influence of substituents and solvent. | Determining the rate law for the rearrangement of allyl p-tolyl ether. | acs.org |

| Transition State Spectroscopy | Observation of intermediates and transition states on ultrafast timescales. | Direct observation of the multi-step pathway in the Claisen rearrangement of allyl vinyl ether. | nih.gov |

| Density Functional Theory (DFT) Calculations | Potential energy surfaces, transition state geometries, reaction barriers, and stereochemical outcomes. | Elucidating the stepwise mechanism and origin of enantioselectivity in a Cu(II)-catalyzed aromatic Claisen rearrangement. | nih.gov |

| Crossover Experiments | Distinguishing between intramolecular and intermolecular pathways. | Confirming the intramolecular nature of the Claisen rearrangement. | nih.gov |

Derivatization Strategies and Applications As a Versatile Building Block in Complex Molecule Synthesis

Strategic Functionalization of the Aldehyde and Allyloxy Groups

The aldehyde and allyloxy moieties serve as primary handles for molecular elaboration, enabling a broad range of chemical transformations. These reactions can be employed to extend the carbon skeleton, introduce new functional groups, and construct stereocenters, thereby paving the way for the synthesis of intricate target molecules.

The aldehyde group is a cornerstone for carbon-carbon bond formation, providing access to a variety of extended molecular frameworks. Standard carbonyl addition and condensation reactions can be readily applied to 4-methoxy-2-prop-2-enoxybenzaldehyde to achieve significant molecular diversification.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene with predictable stereochemistry. wikipedia.orgmasterorganicchemistry.com Reaction with a phosphonium (B103445) ylide, such as one derived from a simple alkyl halide, would yield a substituted styrene (B11656) derivative. For instance, reaction with methyltriphenylphosphonium (B96628) bromide would introduce a vinyl group in place of the formyl group. The stereochemical outcome (Z or E) is dependent on the nature of the ylide used (stabilized or non-stabilized). wikipedia.org

Grignard Reaction: The addition of Grignard reagents to the aldehyde function provides a straightforward route to secondary alcohols. organic-chemistry.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The nature of the resulting alcohol is determined by the specific Grignard reagent employed. For example, the addition of methylmagnesium bromide would yield a 1-(4-methoxy-2-prop-2-enoxyphenyl)ethanol derivative. These secondary alcohols can serve as precursors for further transformations.

Aldol (B89426) Condensation: Base-catalyzed aldol condensation with ketones or other enolizable carbonyl compounds can be used to construct β-hydroxy carbonyl compounds, which may subsequently dehydrate to form α,β-unsaturated systems. This reaction extends the carbon chain and introduces new functionalities, which can be pivotal for subsequent cyclization reactions.

A summary of representative carbonyl transformations is presented in the table below.

| Reaction Type | Reagent(s) | Product Type | Significance |

| Wittig Olefination | Ph₃P=CHR | Styrene derivative | C=C bond formation, chain extension |

| Grignard Addition | R-MgBr, then H₃O⁺ | Secondary alcohol | C-C bond formation, introduction of hydroxyl group |

| Aldol Condensation | Ketone, Base | β-Hydroxy ketone / α,β-Unsaturated ketone | C-C bond formation, functional group introduction |

This table presents plausible transformations based on general chemical principles.

The allyl group is amenable to a range of stereoselective transformations, allowing for the introduction of chirality into the molecule.

Sharpless Asymmetric Dihydroxylation: This powerful method enables the conversion of the alkene in the allyl group into a vicinal diol with high enantioselectivity. wikipedia.orgharvard.eduorganic-chemistry.orgmdpi.comprinceton.edu The choice of the chiral ligand (AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation, leading to the formation of either enantiomer of the resulting diol. organic-chemistry.org This introduces two new stereocenters and provides a chiral building block for further synthetic endeavors.

Sharpless Asymmetric Epoxidation: While typically applied to allylic alcohols, related methods for the asymmetric epoxidation of isolated alkenes can be envisioned. The resulting chiral epoxide is a versatile intermediate, susceptible to ring-opening reactions with various nucleophiles to generate a range of functionalized, enantiomerically enriched products.

| Reaction Type | Reagent(s) | Product Type | Significance |

| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β, OsO₄ (cat.) | Enantiomerically enriched vicinal diol | Introduction of two stereocenters |

| Asymmetric Epoxidation | Chiral catalyst, Oxidant | Enantiomerically enriched epoxide | Introduction of two stereocenters, versatile intermediate |

This table presents plausible transformations based on established stereoselective methods.

Introduction of this compound as a Key Synthon in Organic Synthesis

The true synthetic utility of this compound is realized when its functional groups act in concert, often through tandem reaction sequences, to construct complex heterocyclic and polycyclic frameworks.

A key transformation that unlocks the potential of this substrate is the aromatic Claisen rearrangement. organic-chemistry.org Thermal or Lewis acid-catalyzed rearrangement of the allyloxy group leads to the formation of an ortho-allyl salicylaldehyde (B1680747) derivative, 2-allyl-3-hydroxy-6-methoxybenzaldehyde. nih.gov This intermediate is primed for subsequent cyclization to form various oxygen-containing heterocycles.

Chromones and Chromenes: The rearranged product, an ortho-allylphenol, can undergo oxidative cyclization or isomerization of the allyl group to a propenyl group followed by cyclization to yield chromene or chromone (B188151) skeletons. researchgate.netorganic-chemistry.orgmdpi.commsu.edu For instance, isomerization of the allyl double bond into conjugation with the aromatic ring, followed by intramolecular Michael addition of the phenolic hydroxyl group, would lead to a chromane (B1220400) ring system. Subsequent oxidation would furnish the corresponding chromone.

Isochromans: While the direct synthesis of isochromans from this compound is less straightforward, multistep sequences can be envisioned. For example, reduction of the aldehyde to the corresponding alcohol, followed by Claisen rearrangement, would yield a 2-allyl-phenethyl alcohol derivative. This intermediate could potentially undergo intramolecular cyclization, such as an oxymercuration-demercuration reaction, to form the isochroman (B46142) ring system. nih.govresearchgate.netrsc.org

| Heterocycle | Key Intermediate | Key Reaction(s) |

| Chromone/Chromene | 2-allyl-3-hydroxy-6-methoxybenzaldehyde | Claisen Rearrangement, Isomerization, Cyclization |

| Isochroman | 2-(2-allyl-3-methoxyphenyl)ethanol | Reduction, Claisen Rearrangement, Intramolecular Cyclization |

This table outlines plausible synthetic pathways.

By incorporating nitrogen-based reagents, this compound can be utilized in the synthesis of nitrogen-containing heterocycles such as quinolines and acridines.

Quinolines: A plausible route to quinolines involves the Friedländer annulation. nih.govrsc.orgresearchgate.netnih.govnih.govresearchgate.net This would first require the conversion of the phenolic hydroxyl group (formed after Claisen rearrangement) into an amino group. The resulting ortho-aminobenzaldehyde derivative can then be condensed with a ketone or another compound containing an α-methylene group to construct the quinoline (B57606) core. The substitution pattern of the final quinoline would be determined by the choice of the carbonyl component.

Acridines: The synthesis of acridines would likely proceed through a multi-step sequence. nih.govnih.gov For example, the salicylaldehyde derivative obtained after Claisen rearrangement could be condensed with an aniline (B41778) derivative, followed by cyclization and aromatization to form the tricyclic acridine (B1665455) framework. The Bernthsen acridine synthesis, which involves the reaction of a diarylamine with a carboxylic acid or its derivative, could be adapted for this purpose. nih.gov

The heterocyclic systems synthesized from this compound can serve as platforms for the construction of more elaborate polycyclic and aromatic structures. Tandem reactions are particularly powerful in this regard for rapidly building molecular complexity. nih.govnih.gov

For instance, a chromene derivative bearing a diene moiety (which could be installed via a Wittig reaction on the aldehyde) could participate in an intramolecular Diels-Alder reaction to form a complex polycyclic system. rsc.org Similarly, the quinoline and acridine skeletons can be further functionalized through various cross-coupling reactions to build extended aromatic frameworks. The inherent functionality of the starting material, which is carried through the synthetic sequence, provides handles for such late-stage diversification.

No Information Available for "this compound"

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the derivatization strategies, applications as a versatile building block, or the development of derivative libraries for structure-activity relationship studies of the chemical compound “this compound.”

The performed searches for this specific molecule did not yield any relevant results that would allow for the creation of a scientifically accurate and detailed article as per the requested outline. The information found pertains to related but structurally distinct compounds, which falls outside the strict scope of the user's request.

Therefore, the generation of an article focusing solely on the chemical compound “this compound” is not possible at this time due to the lack of available data.

Theoretical and Computational Chemistry Approaches to 4 Methoxy 2 Prop 2 Enoxybenzaldehyde Research

Electronic Structure and Quantum Chemical Characterization of the Compound

The initial step in the computational study of a molecule is to determine its electronic structure and optimized geometry. This is typically achieved using quantum chemical methods, most notably Density Functional Theory (DFT).

Detailed Research Approaches: Researchers would employ DFT calculations, often with a functional like B3LYP and a basis set such as 6-311++G(d,p), to find the molecule's lowest energy conformation. mdpi.com These calculations solve the Schrödinger equation in an approximate manner to determine the electron distribution and geometric parameters.

Key properties derived from these calculations include:

Optimized Molecular Geometry: This provides precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable state. For instance, studies on similar molecules like 2-methoxy-4-(prop-1-en-1-yl) phenol (B47542) (isoeugenol) have used DFT to calculate these parameters with high accuracy. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack.

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (Infrared and Raman spectra) and electronic transitions (UV-Visible spectra). Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Visible spectra. researchgate.net

Table 1: Illustrative Data from DFT Calculations for a Benzaldehyde (B42025) Derivative This table is an example of the type of data that would be generated for 4-methoxy-2-prop-2-enoxybenzaldehyde.

| Parameter | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | -1.8 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | 3.2 Debye | DFT/B3LYP/6-311G(d,p) |

Reaction Pathway Analysis and Mechanistic Insights from Computational Modeling

Computational modeling is invaluable for exploring potential chemical reactions involving this compound. This includes studying its synthesis, degradation, or its interaction with biological targets.

Detailed Research Approaches: By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction products. This allows for the determination of activation energies and reaction rates, providing a deep understanding of the reaction mechanism. For example, the Claisen rearrangement, a potential reaction for the prop-2-enoxy group, could be modeled to understand its feasibility and stereochemical outcome. DFT calculations are again the workhorse for locating the geometries of reactants, products, and transition states.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the prop-2-enoxy side chain means that this compound can exist in multiple conformations. The specific conformation can significantly influence its physical properties and biological activity.

Detailed Research Approaches:

Conformational Search: A systematic or stochastic search of the molecule's conformational space is performed to identify low-energy conformers. The relative energies of these conformers are then calculated using high-level DFT methods.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior. nih.gov These simulations, governed by classical mechanics force fields, can reveal how the molecule behaves in different environments (e.g., in a solvent or interacting with a protein). MD is particularly useful for understanding how the molecule explores its conformational landscape and for calculating properties like the radius of gyration. nih.gov

Structure-Property Relationships and Predictive Modeling for Derivative Design

Understanding how modifications to the molecular structure of this compound affect its properties is key to designing new derivatives with enhanced characteristics.

Detailed Research Approaches: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate molecular descriptors with experimental activities or properties. For a set of derivatives of the core scaffold, one would calculate a wide range of descriptors (e.g., electronic, steric, and lipophilic properties). These descriptors are then used to build a mathematical model that can predict the properties of new, unsynthesized derivatives. This predictive capability accelerates the design of molecules with desired attributes, such as increased reactivity or specific biological activity.

In Silico Screening and Virtual Ligand Design Based on the Compound's Core Scaffold

The core structure of this compound can serve as a scaffold for designing new ligands, for instance, enzyme inhibitors or receptor agonists.

Detailed Research Approaches:

Virtual Screening: This computational technique involves screening large libraries of virtual compounds against a biological target (e.g., a protein). Molecular docking is a primary method used here, where potential ligands are "docked" into the active site of the target protein to predict their binding affinity and orientation.

Fragment-Based Ligand Design: This approach involves using the core scaffold as a starting point. Small chemical fragments are then computationally added to the scaffold to improve its binding affinity and selectivity for a specific target. The interactions of these newly designed ligands are then typically validated using more rigorous methods like MD simulations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methoxy-2-prop-2-enoxybenzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 4-methoxy-2-hydroxybenzaldehyde reacts with allyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base under reflux (60–80°C). Elevated temperatures and anhydrous conditions are critical to minimize hydrolysis of the allyl bromide .

- Key Factors : Solvent polarity (DMF enhances nucleophilicity of the phenoxide ion), reaction time (12–24 hours), and stoichiometric excess of allyl bromide (1.2–1.5 equivalents) improve yields to ~70–85%. Purification is achieved via column chromatography using hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H NMR : Diagnostic signals include the aldehyde proton (δ 9.8–10.0 ppm), methoxy group (δ 3.8–3.9 ppm), and allyloxy protons (δ 4.6–5.2 ppm for CH₂ and δ 5.8–6.1 ppm for CH=CH₂) .

- IR Spectroscopy : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch of the aldehyde) and ~1250 cm⁻¹ (C-O-C of ether) confirm functional groups .

- 13C NMR : Peaks at δ 190–200 ppm (aldehyde carbon), δ 55–60 ppm (methoxy), and δ 70–80 ppm (allyloxy CH₂) .

Advanced Research Questions

Q. How can regioselectivity challenges during allylation of 4-methoxy-2-hydroxybenzaldehyde be mitigated?

- Strategies :

- Use protecting groups (e.g., acetyl) for the methoxy group to prevent competing O-alkylation .

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Optimize solvent polarity: Acetone or acetonitrile may reduce side reactions compared to DMF .

- Validation : Monitor reaction progress via TLC and HPLC-MS to detect byproducts like bis-allylated derivatives .

Q. How can discrepancies between experimental and computational NMR data for derivatives be resolved?

- Approach :

- Perform 2D NMR (COSY, HSQC) to assign signals unambiguously .

- Compare experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts .

- Account for solvent effects (e.g., chloroform vs. DMSO) using implicit solvation models .

Applications in Research

Q. How is this compound used in synthesizing macrocyclic compounds?

- Mechanism : The aldehyde group undergoes [1+1] or [2+2] condensation with diamines (e.g., ethylenediamine) to form Schiff base macrocycles. For example:

- Reaction with 1,2-diaminoethane in ethanol under nitrogen yields a 14-membered macrocycle (45–60% yield) .

Safety and Handling

Q. What protocols ensure stability during storage and handling?

- Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation. Desiccate to avoid hydrolysis .

- Handling : Use glove boxes for air-sensitive reactions. Neutralize waste with 10% sodium bicarbonate before disposal .

Data Analysis and Contradictions

Q. How can conflicting melting points from different sources be addressed?

- Resolution :

- Recrystallize the compound from ethanol/water (3:1) to obtain pure crystals.

- Compare DSC (differential scanning calorimetry) data with literature values. For example, a reported mp of 78–80°C may vary due to polymorphic forms .

Structural and Functional Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.